CAY10595

Vue d'ensemble

Description

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse du CAY10595 implique plusieurs étapes, commençant par la préparation de la structure indolique de base. Le processus comprend généralement:

Formation du Noyau Indolique : Cette étape implique la cyclisation de précurseurs appropriés pour former le cycle indole.

Introduction de Substituants : Des atomes de chlore et de fluor sont introduits dans le cycle indole par des réactions d'halogénation.

Spirocyclisation : La formation de la structure spiro est réalisée par une série de réactions de cyclisation.

Modifications Finales :

Méthodes de Production Industrielle

La production industrielle de this compound suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Cela inclut l'utilisation de réactions à haut rendement, de méthodes de purification efficaces et de mesures strictes de contrôle de la qualité pour garantir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Types de Réactions

Le CAY10595 subit diverses réactions chimiques, notamment:

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels du composé.

Substitution : Les atomes d'halogène du composé peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et Conditions Communs

Oxydation : Les oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les nucléophiles comme les amines et les thiols sont utilisés dans les réactions de substitution.

Principaux Produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound avec des groupes fonctionnels modifiés, qui sont utilisés pour des recherches et développements supplémentaires .

Applications de la Recherche Scientifique

Le this compound est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants:

Chimie : Il est utilisé pour étudier les propriétés chimiques et la réactivité des antagonistes du récepteur CRTH2/DP2.

Biologie : Le composé est utilisé pour étudier le rôle du récepteur CRTH2/DP2 dans divers processus biologiques, notamment l'inflammation et la réponse immunitaire.

Médecine : La recherche sur le this compound contribue au développement de nouveaux agents thérapeutiques pour les maladies inflammatoires allergiques.

Mécanisme d'Action

Le this compound exerce ses effets en se liant au récepteur CRTH2/DP2, un récepteur couplé aux protéines G exprimé sur les cellules T auxiliaires de type 2, les éosinophiles et les basophiles. En antagonisant ce récepteur, le this compound inhibe l'activité chimiotactique de la prostaglandine D2, réduisant ainsi l'inflammation et la réponse immunitaire .

Applications De Recherche Scientifique

Inflammatory Bowel Disease (IBD)

CAY10595 has been studied for its potential benefits in treating ulcerative colitis (UC). In preclinical models, it was shown to decrease levels of prostaglandin E2 (PGE2) without affecting prostaglandin D2 (PGD2) levels, indicating a targeted approach to modulating inflammatory responses in UC .

Table 1: Effects of this compound on Inflammatory Markers in UC Models

| Treatment | PGE2 Levels | PGD2 Levels | Clinical Activity Index (CAI) |

|---|---|---|---|

| Control | High | High | Moderate |

| This compound | Low | Unchanged | Reduced |

Respiratory Conditions

Research indicates that this compound may enhance respiratory dendritic cell migration and T cell proliferation in aged mice, suggesting its utility in age-related respiratory conditions . By blocking DP2 binding, this compound helps mitigate impairments associated with increased PGD2 expression due to aging.

Case Study: Age-Related Respiratory Dysfunction

- Objective : To assess the impact of this compound on dendritic cell function in aged mice.

- Findings : Treatment with this compound significantly improved dendritic cell migration and T cell activation compared to untreated controls.

Immunological Research

This compound's role as a CRTH2 antagonist has opened avenues for research into its effects on various immune responses. Studies have shown that it can modulate gene expression related to inflammation when used in conjunction with lipopolysaccharide (LPS) stimulation .

Table 2: Gene Expression Modulation by this compound

| Condition | Gene Expression Change | Observed Effect |

|---|---|---|

| LPS Stimulation | Up-regulated | Increased inflammatory markers |

| LPS + this compound | Down-regulated | Decreased inflammation |

Potential Side Effects and Considerations

While this compound shows promise in treating various conditions, it is crucial to consider potential side effects associated with CRTH2 antagonism. Ongoing studies are necessary to fully understand the long-term implications of its use.

Mécanisme D'action

CAY10595 exerts its effects by binding to the CRTH2/DP2 receptor, a G protein-coupled receptor expressed on T helper type 2 cells, eosinophils, and basophils. By antagonizing this receptor, this compound inhibits the chemotactic activity of prostaglandin D2, thereby reducing inflammation and immune response .

Comparaison Avec Des Composés Similaires

Composés Similaires

Ramatroban : Un autre antagoniste du récepteur CRTH2/DP2 avec des effets biologiques similaires.

OC000459 : Un antagoniste sélectif du récepteur CRTH2/DP2 utilisé dans la recherche sur les maladies allergiques.

MK-7246 : Un antagoniste puissant du récepteur CRTH2/DP2 avec des applications dans la recherche sur l'asthme.

Unicité

Le CAY10595 est unique en raison de sa grande puissance et de sa sélectivité pour le récepteur CRTH2/DP2. Sa capacité à inhiber la chimiotaxie des éosinophiles avec une faible valeur IC50 en fait un outil précieux dans la recherche sur les maladies inflammatoires allergiques .

Activité Biologique

CAY10595 is a selective antagonist of the Chemoattractant Receptor-homologous molecule expressed on T helper type 2 cells (CRTH2), which plays a significant role in various biological processes, particularly those related to inflammation and immune responses. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, effects on different cell types, and implications for disease treatment.

This compound selectively inhibits CRTH2, a receptor that mediates the effects of prostaglandin D2 (PGD2). PGD2 is known to influence various physiological processes, including immune response modulation and lipid metabolism. By blocking CRTH2, this compound disrupts the signaling pathways activated by PGD2, leading to several biological effects.

Key Findings

-

Inflammation Modulation :

- This compound has been shown to reduce inflammation in various models. For instance, in a study involving dextran sulfate sodium (DSS)-induced colitis in mice, treatment with this compound significantly decreased weight loss and inflammation scores while reducing myeloperoxidase (MPO) activity, indicating a protective effect against intestinal inflammation .

- Cardiovascular Protection :

- Adipocyte Function :

- Gene Expression Regulation :

Data Summary and Case Studies

The following table summarizes key studies involving this compound and its biological activities:

Implications for Disease Treatment

Given its multifaceted role in modulating inflammation and lipid metabolism, this compound presents potential therapeutic applications in several conditions:

- Inflammatory Diseases : Its ability to reduce inflammation suggests utility in treating chronic inflammatory diseases such as asthma or ulcerative colitis.

- Cardiovascular Health : The cardioprotective effects observed indicate a possible role for this compound in managing heart diseases.

- Metabolic Disorders : By influencing lipid accumulation, it may have implications for obesity and metabolic syndrome management.

Propriétés

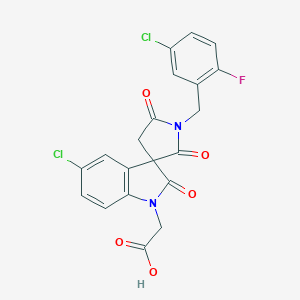

IUPAC Name |

2-[5-chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidine]-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2FN2O5/c21-11-1-3-14(23)10(5-11)8-25-16(26)7-20(19(25)30)13-6-12(22)2-4-15(13)24(18(20)29)9-17(27)28/h1-6H,7-9H2,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKFWNVFUXXEFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)C12C3=C(C=CC(=C3)Cl)N(C2=O)CC(=O)O)CC4=C(C=CC(=C4)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80580279 | |

| Record name | {5-Chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80580279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916047-16-0 | |

| Record name | {5-Chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80580279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of CAY10595 in a mouse model of ulcerative colitis?

A1: this compound, a selective antagonist of the chemoattractant receptor homologous molecule expressed on Th2 cells (CRTH2), has been shown to improve inflammation in a mouse model of dextran sulfate sodium colitis []. This suggests that CRTH2 signaling might contribute to the inflammatory process in ulcerative colitis, and blocking this pathway with this compound could be a potential therapeutic strategy.

Q2: How does the effect of this compound compare to the effect of a DP1 antagonist in the context of ulcerative colitis?

A2: In the mouse model of dextran sulfate sodium colitis, this compound (CRTH2 antagonist) improved inflammation, while the DP1 antagonist MK0524 worsened inflammation []. This contrasting result suggests distinct roles for CRTH2 and DP1 receptors in the pathogenesis of ulcerative colitis. While CRTH2 antagonism appears to be beneficial, DP1 signaling might exert protective effects in this disease model.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.